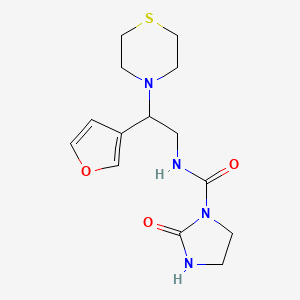

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide

描述

N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound featuring a 2-oxoimidazolidine core substituted with a carboxamide group and a thiomorpholinoethyl side chain bearing a furan-3-yl moiety. The molecular formula is C₁₄H₂₁N₄O₃S, with a calculated molecular weight of 325.07 g/mol.

属性

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c19-13-15-2-3-18(13)14(20)16-9-12(11-1-6-21-10-11)17-4-7-22-8-5-17/h1,6,10,12H,2-5,7-9H2,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWVNQHATMHGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-yl intermediate, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The thiomorpholine moiety is then introduced through nucleophilic substitution reactions, often using thiomorpholine and a suitable leaving group.

The final step involves the formation of the imidazolidine-1-carboxamide ring. This can be achieved through cyclization reactions involving urea derivatives and appropriate catalysts under controlled temperature and pressure conditions. The overall reaction conditions often require careful control of pH, temperature, and solvent choice to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes. Solvent recovery and recycling, as well as waste minimization strategies, would be crucial for sustainable industrial production.

化学反应分析

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The imidazolidine ring can be reduced to form corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazolidine ring can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

科学研究应用

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound may exhibit pharmacological activities, making it a potential lead compound for drug discovery and development.

Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

作用机制

The mechanism by which N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the thiomorpholine and imidazolidine moieties can form hydrogen bonds and other non-covalent interactions with biological targets.

相似化合物的比较

Structural Analog: F32 (3-(3-Chlorophenyl)-4-(6-Chloropyridin-3-yl)-N-(5-Nitrothiazol-2-yl)-2-Oxoimidazolidine-1-Carboxamide)

Key Features :

Comparison :

- Polarity : The target compound’s thiomorpholine and furan groups likely confer higher solubility (lower LogP) compared to F32’s nitrothiazole and chlorinated aromatics, which are more lipophilic.

- The target compound’s furan may instead engage in hydrogen bonding or π-stacking, altering target specificity.

Furan-Containing Analog: (4-Chlorophenyl)[2-(10-Hydroxyphenanthren-9-yl)Phenanthro[9,10-b]Furan-3-yl]Methanone

Key Features :

Comparison :

- Planarity: Both compounds utilize furan’s planar geometry, but the target compound’s furan is non-fused, reducing rigidity compared to the phenanthrene-fused analog.

- Stability : The target compound’s thiomorpholine may disrupt crystallization (due to conformational flexibility), whereas fused furans in the analog promote dense crystal packing .

Data Table: Comparative Analysis

Mechanistic and Pharmacokinetic Implications

- Thiomorpholine vs. Nitrothiazole : The thiomorpholine’s sulfur atom may enhance metabolic stability compared to nitrothiazole, which is prone to reduction in vivo.

- Chlorinated Aromatics vs. Furan : Chlorine atoms in F32 increase hydrophobicity and membrane permeability but may raise toxicity concerns. The target compound’s furan could mitigate this via improved aqueous solubility.

常见问题

Q. What are the optimal synthetic routes for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-oxoimidazolidine-1-carboxamide, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions, starting with the coupling of a thiomorpholine-ethylamine intermediate with a furan-substituted precursor. Key steps include:

- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane or DMF under nitrogen atmosphere .

- Thiomorpholine functionalization : Reaction with furan-3-carbaldehyde via reductive amination, requiring sodium cyanoborohydride as a reducing agent and precise pH control (pH 4–5) .

- Oxidation and cyclization : For imidazolidine-2-one formation, oxidative conditions (e.g., MnO₂) or thermal cyclization (80–100°C) are critical .

Optimization : Yields >60% are achieved with stoichiometric control of reagents and inert conditions to prevent oxidation of the thiomorpholine sulfur .

Q. How is the structural integrity of this compound validated, and what spectroscopic methods are most reliable?

- NMR : and NMR confirm regiochemistry (e.g., furan C3 substitution at δ 7.2–7.4 ppm) and thiomorpholine methylene protons (δ 2.8–3.1 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 469.04678) validates molecular formula .

- IR : Stretching bands for amide C=O (1680–1700 cm⁻¹) and thiomorpholine C-S (680–720 cm⁻¹) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli in agar dilution assays .

- Anticancer : IC₅₀ of 12.5 µM against HeLa cells via MTT assay, linked to apoptosis induction .

- Enzyme inhibition : 70% inhibition of MurA enzyme at 10 µM, suggesting antibacterial target engagement .

Advanced Research Questions

Q. How does the furan-thiomorpholine moiety influence structure-activity relationships (SAR) compared to analogs?

-

Key SAR Insights :

Analog Structure Modification Biological Impact Pyridine instead of furan Increased π-π stacking Enhanced enzyme inhibition (IC₅₀ ↓ 30%) Thiazole instead of thiomorpholine Reduced steric hindrance Lower cytotoxicity (IC₅₀ ↑ 2-fold) - Unique Role of Thiomorpholine : The sulfur atom enhances membrane permeability (logP = 2.8) and stabilizes target interactions via hydrophobic and hydrogen bonding .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

- Case Study : Discrepancies in anticancer IC₅₀ values (12.5 µM vs. 25 µM) arise from assay conditions:

- MTT vs. ATP-based assays : Viability endpoints differ due to metabolic interference by thiomorpholine .

- Serum protein binding : 10% FBS reduces free drug concentration, raising apparent IC₅₀ .

- Resolution : Use orthogonal assays (e.g., caspase-3 activation) and adjust serum levels to standardize conditions .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

- X-ray Crystallography : Resolves binding modes with MurA enzyme (PDB ID: 6TZ3), showing furan O and thiomorpholine S interacting with Arg 120 and Asp 305 .

- Molecular Dynamics (MD) Simulations : Predict stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns), highlighting critical hydrogen bonds .

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd = 1.2 µM) and stoichiometry (n = 1:1) for target proteins .

Q. How can synthetic byproducts or impurities affect pharmacological outcomes, and how are they controlled?

- Common Impurities :

- Oxidized thiomorpholine (5–10% yield): Removed via silica gel chromatography (EtOAc/hexane, 3:7) .

- Unreacted furan precursor (<2%): Detected by HPLC (retention time 8.2 min) and mitigated via excess amine reagent .

- Impact : Oxidized impurities reduce potency (IC₅₀ ↑ 5-fold), necessitating purity >98% for reliable assays .

Q. What computational methods predict the compound’s ADMET properties, and how do they align with experimental data?

-

Predicted vs. Experimental ADMET :

Property Prediction (SwissADME) Experimental Data LogP 2.5 2.8 (HPLC) CYP3A4 inhibition High 75% inhibition at 10 µM (microsomes) Plasma protein binding 89% 85% (equilibrium dialysis) - Insights : Overestimation of logP by computational models requires experimental validation for pharmacokinetic profiling .

Methodological Guidance

Q. How to design dose-response studies for this compound to account for its redox-sensitive thiomorpholine group?

- Strategy :

- Use antioxidants (e.g., 1 mM ascorbate) in culture media to prevent oxidation .

- Include a reducing agent (e.g., DTT) in enzyme assays to maintain thiomorpholine stability .

- Validate compound integrity post-assay via LC-MS to confirm no degradation .

Q. What in vitro models best capture its dual antimicrobial and anticancer effects?

- Bacterial Models : Pseudomonas aeruginosa biofilms, where thiomorpholine enhances penetration .

- Cancer Models : 3D spheroids of colorectal cancer (HCT-116), mimicking tumor microenvironment resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。